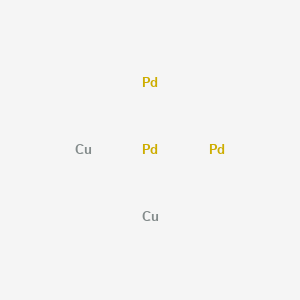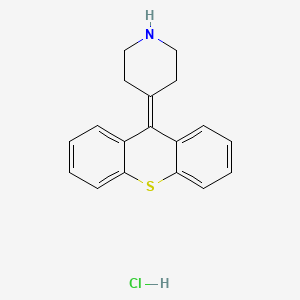
4-Thioxanthen-9-ylidenepiperidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thioxanthen-9-ylidenepiperidine;hydrochloride is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are structurally related to phenothiazines and are known for their use as antipsychotic agents. This compound is characterized by its unique structure, which includes a thioxanthene core linked to a piperidine moiety. The hydrochloride form is often used to enhance the compound’s solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thioxanthen-9-ylidenepiperidine;hydrochloride typically involves the following steps:
Formation of Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving a biphenyl derivative and sulfur.
Attachment of Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thioxanthene core.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxanthene core.
Reduction: Reduction reactions can occur at the carbonyl groups, if present, in the structure.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-Thioxanthen-9-ylidenepiperidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various thioxanthene derivatives.
Biology: The compound is studied for its potential biological activities, including antipsychotic and antimicrobial properties.
Medicine: It is investigated for its therapeutic potential in treating psychiatric disorders such as schizophrenia.
Industry: The compound is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Thioxanthen-9-ylidenepiperidine;hydrochloride involves its interaction with dopamine receptors in the brain. As a dopamine-2 receptor antagonist, it suppresses the effects of dopamine, which is a neurotransmitter involved in mood regulation and psychotic symptoms. This interaction helps alleviate symptoms of schizophrenia and other psychiatric disorders.
Comparaison Avec Des Composés Similaires
Thiothixene: Another thioxanthene derivative used as an antipsychotic agent.
Chlorpromazine: A phenothiazine derivative with similar antipsychotic properties.
Haloperidol: A butyrophenone derivative used to treat schizophrenia.
Comparison: 4-Thioxanthen-9-ylidenepiperidine;hydrochloride is unique due to its specific structure, which provides a different pharmacokinetic profile and receptor binding affinity compared to other antipsychotic agents. Its thioxanthene core offers distinct advantages in terms of potency and side effect profile.
Propriétés
Numéro CAS |
138248-27-8 |
|---|---|
Formule moléculaire |
C18H18ClNS |
Poids moléculaire |
315.9 g/mol |
Nom IUPAC |
4-thioxanthen-9-ylidenepiperidine;hydrochloride |
InChI |
InChI=1S/C18H17NS.ClH/c1-3-7-16-14(5-1)18(13-9-11-19-12-10-13)15-6-2-4-8-17(15)20-16;/h1-8,19H,9-12H2;1H |
Clé InChI |
LIYRMLRUHUDTRE-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1=C2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



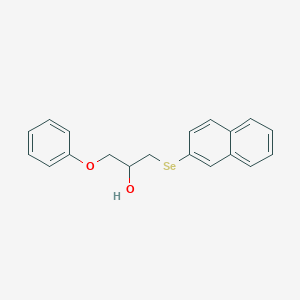

![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)
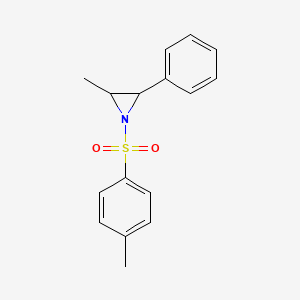
![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)
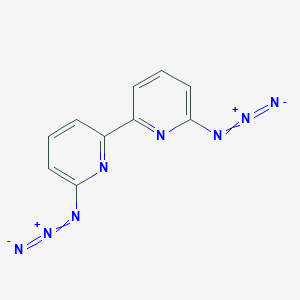

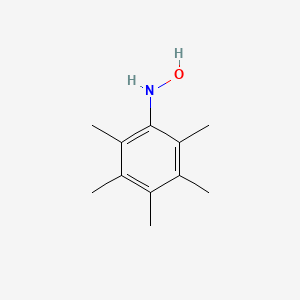
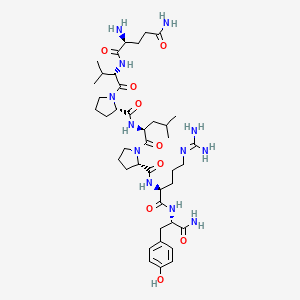
![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
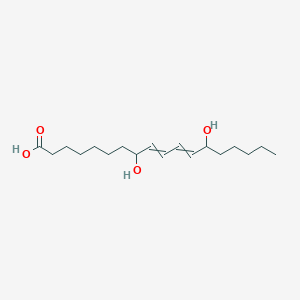
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)
